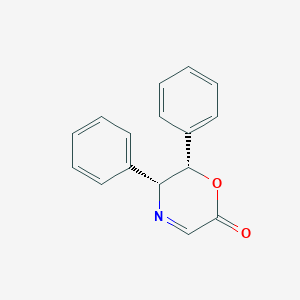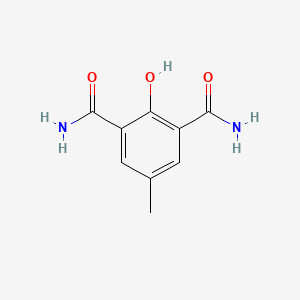
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of acetophenone with an appropriate aldehyde, followed by selective reduction and hydrolysis steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzymatic activity or alter metabolic pathways. The compound’s hydroxy and phenyl groups play crucial roles in binding to target sites, influencing the overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylhex-4-en-1-one: Similar structure but differs in the position of the hydroxy group.
4-Methyl-1-phenylpent-1-en-3-one: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
189224-36-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-3-10(2)12(14)9-13(15)11-7-5-4-6-8-11/h3-8,13,15H,9H2,1-2H3 |
InChI Key |
GGOLZCLGUBJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)



![N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide](/img/structure/B14257795.png)

